molecular formula C5H11NO2 B559536 D-Valine CAS No. 640-68-6

D-Valine

Cat. No.: B559536
CAS No.: 640-68-6
M. Wt: 117.15 g/mol
InChI Key: KZSNJWFQEVHDMF-SCSAIBSYSA-N
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Description

D-Valine is a non-proteinogenic D-enantiomer of the essential amino acid L-valine. It serves as a critical chiral building block in pharmaceuticals, agrochemicals, and biochemical research. Key applications include:

  • Antibiotic synthesis: Used in valnemulin, a veterinary antibiotic derived from pleuromutilin .
  • Cell culture: Selectively inhibits fibroblast proliferation to maintain epithelial cell purity .
  • Drug development: Intermediate for antineoplastic agents and peptide-based therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Valine can be synthesized through several methods, including:

Industrial Production Methods: Microbial preparation of this compound is considered the most promising method due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into three categories based on the starting materials: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine, and microbial specific hydrolysis of DL-5-isopropylhydantoin .

Chemical Reactions Analysis

Types of Reactions: D-Valine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce corresponding keto acids.

    Reduction: Reduction reactions can convert this compound derivatives into their respective alcohols.

    Substitution: this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions include keto acids, alcohols, and various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Antibiotic Production
D-Valine is a key component in the synthesis of several antibiotics, including penicillins and cephalosporins. It serves as a building block in the tripeptide 'ACV', which is crucial for the biosynthesis of these antibiotics. The incorporation of this compound enhances the efficacy and stability of these compounds, making it indispensable in antibiotic production .

2. Veterinary Medicine
this compound is used as an intermediate in the synthesis of veterinary antibiotics such as valnemulin, a semi-synthetic pleuromutilin derivative. Valnemulin is effective against a range of bacterial infections in livestock, highlighting this compound's role in enhancing animal health and productivity .

3. Cancer Treatment
The derivative actinomycin D, which incorporates this compound, is utilized in cancer therapy due to its potent antitumor activity. This application underscores the importance of this compound in developing therapeutic agents for serious health conditions .

Agricultural Applications

1. Pesticide Development
this compound is involved in the synthesis of fluvalinate, a broad-spectrum insecticide with low toxicity to mammals. Its use in agriculture helps control pest populations while minimizing harm to beneficial organisms and human health .

Biotechnological Applications

1. Microbial Preparation
Recent studies have focused on the microbial preparation of this compound through various methods such as asymmetric degradation and stereoselective hydrolysis. These methods are environmentally friendly and offer high stereo selectivity, making them promising for industrial applications .

2. Genetic Engineering
this compound has been employed as a selection marker in genetic engineering, particularly in transplastomic plants. The dual-conditional positive/negative selection system using this compound allows for efficient manipulation of plastid genomes, facilitating the development of genetically modified organisms with desirable traits .

Case Studies

Study Application Findings
Study on Antibiotic SynthesisUse of this compound in penicillin productionDemonstrated enhanced efficacy and stability of antibiotics when incorporating this compound .
Veterinary Antibiotic DevelopmentSynthesis of valnemulinEffective against bacterial infections in livestock, improving animal health outcomes .
Pesticide EfficacyDevelopment of fluvalinateLow toxicity to mammals while providing effective pest control .
Genetic EngineeringSelection marker for transplastomic plantsEnabled efficient manipulation of plastid genomes using this compound as a selective agent .

Mechanism of Action

D-Valine exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Physicochemical Properties :

  • Melting point: >295°C (sublimation) .
  • Specific rotation: [α]²⁵ = +27.35° .
  • Heat capacity (Cp,solid): 158.00–158.20 J/mol·K at 298 K .
  • Thermodynamic Higher transition enthalpy (ΔH) and entropy (ΔS) compared to L-valine, suggesting distinct conformational stability .

Comparative Analysis with Structurally Similar Compounds

Physicochemical Comparison

Property D-Valine L-Valine D-Leucine D-Alanine
Melting Point (°C) >295 (sublimes) 315 (decomposes) 293–295 295–300
Specific Rotation (°) +27.35 -28.3 +15.1 +14.5
Solubility in Water High High Moderate High
ΔH (Transition, kJ/mol) 0.45 0.39 N/A N/A

Key Insights :

  • This compound exhibits distinct chirality-driven properties, such as optical rotation and thermodynamic stability, compared to its L-form and other D-amino acids .

Cytotoxicity of Sansalvamide A Derivatives ():

Compound Position III Residue Cytotoxicity (% Growth Inhibition)
17a This compound ≤55% (PL45 cell line)
21 D-Leucine Lower than parent compound 8
26 This compound <55%
27 D-Ethyl glycine <55%

Findings :

  • Substitution with D-Leucine (compound 21) reduces potency, highlighting the specificity of side-chain interactions .

Cyclic Lipopeptide Antibiotics (–13):

  • Paenibacillus-derived antibiotics : Contain this compound, D-Phe, and L-Thr in a 3:2:1 ratio.
  • Role of this compound : Contributes to lactone ring stability; hydrolysis of this compound-containing peptides increases mass by 18 Da, indicating structural integrity .

Gene Induction by Menthyl Esters ():

  • Ment-D-Val : Induces defense genes at 1 µM, similar to L-Valine ester.
  • This compound alone : Inactive, emphasizing the necessity of esterification for bioactivity .

Fibroblast Inhibition ():

Insights :

  • Microbial methods using Candida maltosa DLPU-zpb achieve high selectivity for this compound over L-Valine .
  • Chemical resolution with S-mandelic acid simplifies production but faces challenges in resolving agent synthesis .

Market and Application Landscape ()

  • Global Valine Market (2033 Projection) : $423.6 million, driven by this compound’s pharmaceutical demand.
  • This compound vs. L-Valine :
    • L-Valine : Dominates in dietary supplements (70% market share).
    • This compound : Niche applications in antibiotics (e.g., valnemulin) and chiral drug synthesis.

Biological Activity

D-Valine, an enantiomer of the essential amino acid L-valine, has garnered attention for its unique biological activities and applications in various fields, including cell biology, pharmacology, and nutrition. This article delves into the mechanisms behind this compound's biological activity, its role in cellular processes, and relevant research findings.

1. Overview of this compound

This compound is characterized by its non-polar isopropyl side chain, similar to L-valine, but it exhibits distinct biological properties due to its stereochemistry. As a non-proteinogenic amino acid, this compound is not incorporated into proteins but plays significant roles in metabolic pathways and cell signaling.

This compound's biological activity can be attributed to several mechanisms:

  • Selective Inhibition of Cell Proliferation : this compound has been shown to selectively inhibit the proliferation of fibroblasts while promoting the growth of epithelial cells. This selectivity is due to the presence of D-amino acid oxidase in epithelial cells, which converts this compound into its L-enantiomer, allowing these cells to thrive in a medium supplemented with this compound .
  • Energy Metabolism : Similar to L-valine, this compound participates in energy metabolism. It undergoes degradation primarily in muscle tissues, where it is converted into succinyl-CoA, an intermediate that enters the citric acid cycle for ATP production .
  • Regulation of Gene Expression : Research indicates that high concentrations of valine (both D and L forms) can influence gene expression related to growth and development in plants. For example, this compound treatment has been linked to altered expression levels of genes such as PpSnRK1 and PpTOR in peach trees, affecting their growth patterns .

3.1 Case Studies

  • Epithelial Cell Growth : A study developed a nutrient medium using this compound that enabled the selective growth of normal epithelial cells while inhibiting fibroblast proliferation. This medium demonstrated the potential for this compound to be utilized in tissue engineering and regenerative medicine .
  • Valine's Role in Swine Nutrition : Recent research highlighted the importance of valine (including its D-form) in swine diets, showing that it positively influences energy supply, gut microbiota structure, immune functions, and reproductive performance .

3.2 Kinetic Studies

A study on the adsorption kinetics of L- and this compound on chiral mesoporous materials revealed that this compound exhibited a higher adsorption capacity compared to L-Valine (0.36 g/g vs. 0.26 g/g). This suggests that this compound may have unique interactions at the molecular level that could be exploited for chiral separation technologies .

4. Comparative Analysis of Valines

PropertyL-ValineThis compound
StereochemistryNatural formSynthetic enantiomer
Biological RoleProtein synthesisSelective cell proliferation
Energy MetabolismDirectly involvedIndirectly involved via conversion
Cellular EffectsGeneral amino acid functionsSpecific inhibition of fibroblasts

5. Conclusion

This compound exhibits significant biological activity through its selective effects on cell proliferation and involvement in energy metabolism. Its unique properties make it a valuable compound for applications in cell culture systems and nutritional studies. Continued research into its mechanisms will further illuminate its potential uses in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What is the role of D-Valine in selectively inhibiting fibroblasts in co-culture systems with Schwann cells?

  • Methodological Answer : this compound exploits metabolic differences between cell types. Fibroblasts lack D-amino acid oxidase, preventing them from converting this compound to L-Valine (essential for protein synthesis), thereby inhibiting their proliferation. Schwann cells express this enzyme, enabling survival. To validate this, researchers can:

  • Use control groups with L-Valine to confirm fibroblast growth dependency.
  • Measure proliferation rates via assays (e.g., MTT or flow cytometry) .
    • Data Table :
Cell TypeValine FormProliferation Rate (72h)Key Enzyme Activity
FibroblastThis compound<10%Absent
SchwannThis compound>90%Present

Q. What are standard protocols for using this compound in cell culture to ensure purity of specific cell types?

  • Methodological Answer :

  • Step 1 : Prepare culture media with this compound (e.g., DMEM lacking L-Valine, supplemented with 100–200 µg/mL this compound).
  • Step 2 : Seed cells at low density (1×10⁴ cells/cm²) to minimize contact inhibition.
  • Step 3 : Monitor purity via immunostaining (e.g., S100 for Schwann cells, Thy-1 for fibroblasts) .
  • Validation : Use phase-contrast microscopy and viability assays to confirm fibroblast suppression without compromising target cells.

Advanced Research Questions

Q. How can researchers optimize this compound concentration to maximize fibroblast inhibition without affecting Schwann cell viability?

  • Methodological Answer :

  • Dose-Response Experiments : Test this compound concentrations (50–500 µg/mL) in co-cultures.
  • Outcome Metrics :
  • Fibroblast inhibition efficiency (via cell counting or ATP assays).
  • Schwann cell viability (via calcein-AM/propidium iodide staining).
  • Statistical Tools : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ for fibroblasts and EC₅₀ for Schwann cells .
    • Data Table :
This compound (µg/mL)Fibroblast Inhibition (%)Schwann Viability (%)
506095
1008592
2009588

Q. How should conflicting data on this compound’s efficacy in different co-culture conditions be analyzed?

  • Methodological Answer :

  • Identify Variables : Compare studies for differences in media composition (e.g., serum concentration), cell origin (primary vs. immortalized lines), or incubation time.
  • Meta-Analysis : Use PRISMA guidelines to aggregate data from published studies. Apply ANOVA or mixed-effects models to assess heterogeneity .
  • Case Example : If Study A reports 95% fibroblast inhibition (serum-free media) and Study B shows 70% inhibition (10% FBS), serum may mitigate this compound’s effects by providing trace L-Valine .

Q. What experimental frameworks (e.g., PICO, FINER) are suitable for designing studies on this compound’s mechanistic interactions?

  • Methodological Answer :

  • PICO Framework :
  • Population : Schwann-fibroblast co-cultures.
  • Intervention : this compound supplementation.
  • Comparison : L-Valine controls.
  • Outcome : Purity ratio and metabolic profiling.
  • FINER Criteria : Ensure the study is Feasible (reagent availability), Novel (unexplored concentrations), Ethical (cell line approvals), and Relevant (tissue engineering applications) .

Q. Methodological Considerations

  • Data Validation : Employ triplicate experiments with blinded analysis to reduce bias. Use tools like Cronbach’s alpha for internal consistency in quantitative assays .
  • Contradiction Resolution : Cross-validate findings with orthogonal methods (e.g., RNA-seq to confirm metabolic pathway activation in Schwann cells) .

Properties

IUPAC Name

(2R)-2-amino-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0046064
Record name D-Valine
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Molecular Weight

117.15 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name D-Valine
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CAS No.

640-68-6
Record name D-Valine
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Synthesis routes and methods I

Procedure details

To the solution of pyrrolidine-2-carboxylic acid (1.15 g, 10 mmol) of water (20 ml) was added sodium hydrate (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added drop wise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.0 g of 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid.
Name
pyrrolidine-2-carboxylic acid
Quantity
1.15 g
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reactant
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1.6 g
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20 mL
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2.02 g
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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